

Methyl-Warfarin-d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: **Methyl-warfarin-d3**

Cat. No.: **B15557776**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for **Methyl-warfarin-d3**. This deuterated analog of methyl-warfarin serves as a critical internal standard in pharmacokinetic and metabolic studies of warfarin, a widely prescribed anticoagulant. Understanding its purity and analytical characterization is paramount for ensuring the accuracy and reliability of research data.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. For a high-purity chemical standard like **Methyl-warfarin-d3**, the CoA provides essential information regarding its identity, purity, and the presence of any impurities. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Physicochemical Properties

Parameter	Specification
Chemical Name	4-Methoxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one-d3
CAS Number	38063-51-3 (unlabeled) [1] [2] [3]
Molecular Formula	C ₂₀ H ₁₅ D ₃ O ₄ [1] [3]
Molecular Weight	325.37 g/mol [1] [3]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile

Analytical Data

Analysis	Method	Result
Purity (by HPLC)	High-Performance Liquid Chromatography	≥ 98%
Identity (by ¹ H NMR)	Proton Nuclear Magnetic Resonance	Conforms to structure
Identity (by MS)	Mass Spectrometry	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Residual Solvents	Gas Chromatography (GC)	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols for Purity and Identity Determination

The analytical methods employed to certify **Methyl-warfarin-d3** are crucial for establishing its quality. The following sections detail the typical experimental protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for determining the purity of **Methyl-warfarin-d3** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m)
- Autosampler and data acquisition software

Chromatographic Conditions:

- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 μ L

Sample Preparation: A stock solution of **Methyl-warfarin-d3** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides high sensitivity and specificity for confirming the identity and determining the isotopic purity of **Methyl-warfarin-d3**.

Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: UPLC BEH C18 column or equivalent.[\[4\]](#)

Chromatographic Conditions:

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[\[4\]](#)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both **Methyl-warfarin-d3** and its unlabeled counterpart to ensure identity and assess isotopic enrichment. For warfarin, a transition of m/z 307.10 $>$ 161.06 has been reported in negative mode.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1 H NMR spectroscopy is used to confirm the chemical structure of **Methyl-warfarin-d3** by analyzing the chemical shifts and coupling constants of the protons in the molecule. The absence of a signal corresponding to the methoxy protons confirms the successful deuteration.

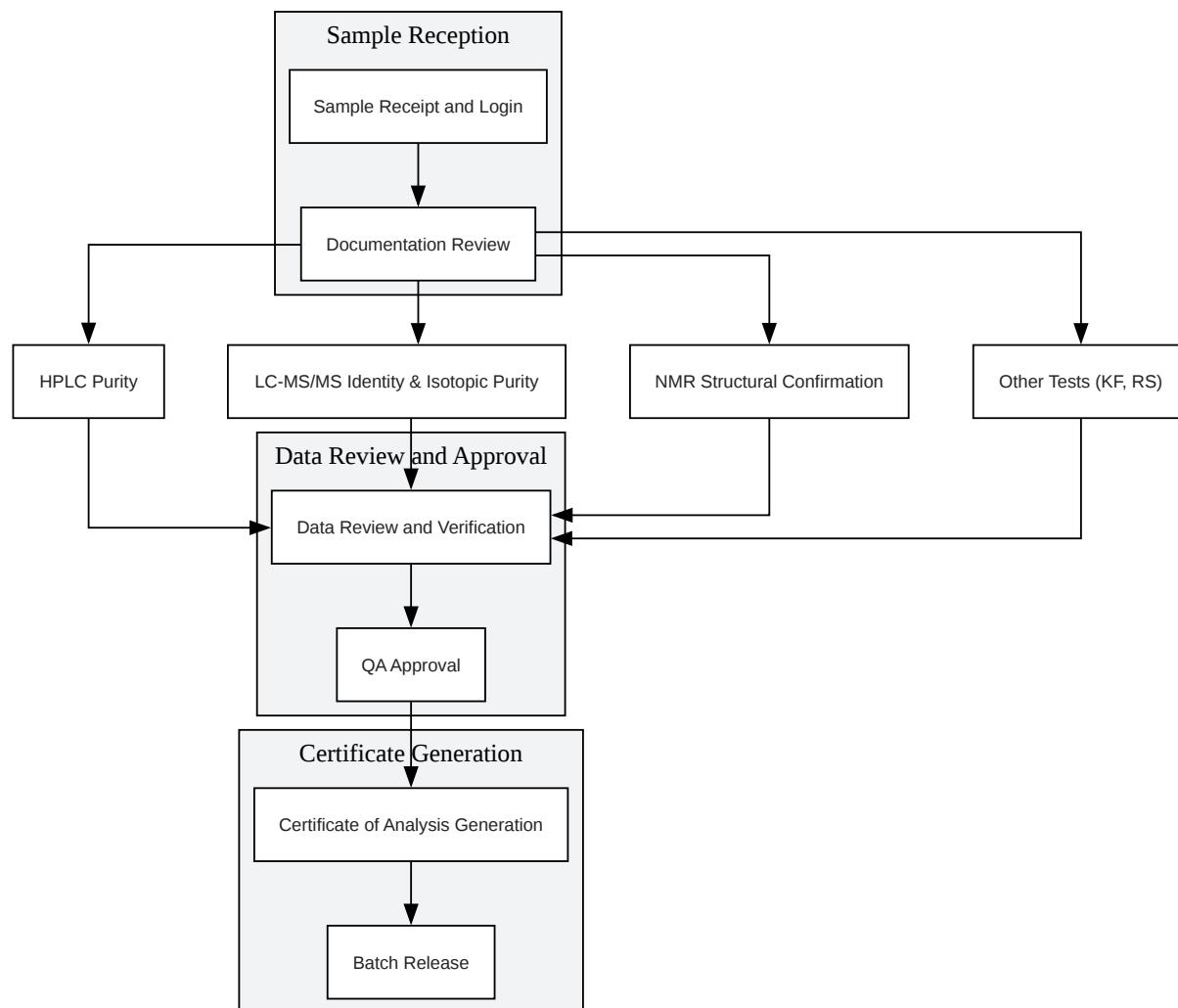
Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or Chloroform-d.

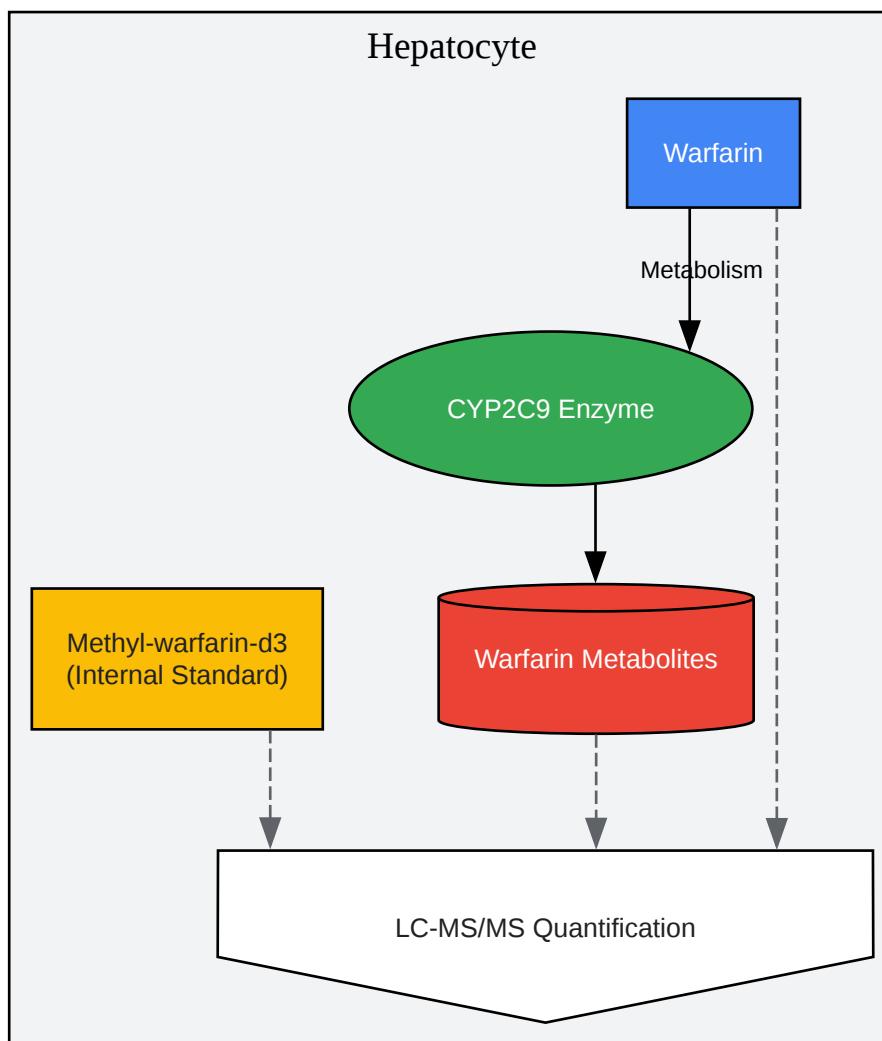
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and application of **Methyl-warfarin-d3**.



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Caption: Quality Control Workflow for **Methyl-warfarin-d3** Analysis.



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Caption: Use of **Methyl-warfarin-d3** in a Warfarin Metabolism Study.

This guide provides a foundational understanding of the quality assessment of **Methyl-warfarin-d3**. For specific batch information, always refer to the Certificate of Analysis provided by the supplier. The detailed analytical protocols serve as a starting point for in-house method development and validation, ensuring the generation of high-quality, reproducible scientific data.

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